Whitepaper: Chemical Structure, Synthesis, and Applications of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl Methyl Ether
Whitepaper: Chemical Structure, Synthesis, and Applications of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl Methyl Ether
Executive Summary
In the landscape of modern drug discovery and advanced materials science, privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets—are of paramount importance. 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-17-3)[1], structurally classified as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline, represents a highly versatile, electron-rich bidentate building block.
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive understanding of this compound. This whitepaper details its physicochemical profile, a self-validating synthetic methodology, and its mechanistic utility in pharmacological applications, particularly in kinase inhibition and neurodegenerative disease targeting.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 5-methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether features a quinoline core substituted with a 4-pyridinyl group at the C2 position and methoxy groups at the C5 and C8 positions.
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Electronic Effects: The electron-donating methoxy groups significantly increase the electron density of the quinoline ring. This enhances the basicity of the quinoline nitrogen, altering its hydrogen-bond accepting capability and its coordination chemistry with transition metals.
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Steric Profile: The C8 methoxy group (the "methyl ether" of 8-quinolinol) acts as a steric shield and a metabolic protective group. It prevents immediate metal chelation, effectively allowing the molecule to act as a prodrug that can cross the blood-brain barrier (BBB) before being metabolically unmasked.
Quantitative Data Summary
To facilitate compound selection for high-throughput screening (HTS) and lead optimization, the quantitative physicochemical properties are summarized below:
| Property | Value | Rationale / Pharmacological Implication |
| CAS Number | 860787-17-3 | Unique identifier for commercial procurement and cataloging. |
| Molecular Formula | C16H14N2O2 | Indicates a highly aromatic, nitrogen-rich scaffold. |
| Molecular Weight | 266.30 g/mol | Falls well within Lipinski’s Rule of 5, ideal for oral bioavailability. |
| Topological Polar Surface Area | 44.2 Ų | Excellent for membrane permeability; highly predictive of BBB penetration. |
| Hydrogen Bond Donors | 0 | Absence of donors enhances lipophilicity and passive cellular diffusion. |
| Hydrogen Bond Acceptors | 4 | Facilitates critical interactions with kinase hinge regions or water networks. |
| Calculated LogP (XLogP3) | ~2.8 | Optimal balance between aqueous solubility and lipid permeability. |
Synthetic Methodology: A Self-Validating Protocol
The most robust method for synthesizing 2-arylquinolines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling [2]. The following protocol describes the synthesis of the target compound from 2-chloro-5,8-dimethoxyquinoline and 4-pyridinylboronic acid.
Causality-Driven Experimental Protocol
1. Reagent Preparation & Degassing
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Action: Suspend 2-chloro-5,8-dimethoxyquinoline (1.0 eq) and 4-pyridinylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water. Sparge the solution with Argon for 15 minutes.
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Causality: Water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid into the reactive boronate complex. Degassing is critical; residual oxygen will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
2. Catalyst & Base Addition
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Action: Add Potassium Carbonate ( K2CO3 , 2.5 eq) followed by Pd(dppf)Cl2 (0.05 eq). Heat the reaction mixture to 90°C under an Argon atmosphere for 12 hours.
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Causality: Pd(dppf)Cl2 is selected over Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is otherwise the rate-limiting step when coupling sterically hindered, electron-rich quinolines.
3. In-Process Validation (Self-Validating Step)
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Action: At 10 hours, withdraw a 10 µL aliquot, partition into EtOAc/Water, and spot the organic layer on a Silica Gel 60 F254 TLC plate (Eluent: 5% MeOH in DCM).
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Causality: The starting material (2-chloroquinoline) is highly UV-active but less polar than the product. The appearance of a new, lower-Rf spot with complete consumption of the starting material validates reaction completion, preventing downstream purification failures.
4. Workup & Isolation
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Action: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry over Na2SO4 , concentrate, and purify via flash chromatography.
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Causality: The brine wash is essential to break any emulsions formed by the dioxane/water mixture and to remove residual boronic acid byproducts.
Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the target ether.
Mechanistic Pathways: Target Engagement & Metabolic Activation
In drug development, 5-methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether operates through two primary pharmacological pathways, making it a highly sought-after scaffold for neuro-oncology and neurodegenerative research [3].
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Direct Target Engagement (Kinase Inhibition): The nitrogen atoms of both the pyridine and quinoline rings are perfectly spaced to act as hydrogen-bond acceptors within the ATP-binding hinge region of various kinases (e.g., PI3K, mTOR). The C5 and C8 methoxy groups project into the solvent-exposed regions, improving solubility and providing vectors for further structural elaboration.
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Metabolic Activation (Metal Homeostasis): In the liver, Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) can selectively O-demethylate the C8 methoxy group. This unmasks 5-methoxy-2-(4-pyridinyl)-8-quinolinol, a potent bidentate metal chelator. This active metabolite can cross the BBB and chelate dysregulated Cu2+ and Zn2+ ions implicated in Alzheimer's disease amyloid-beta plaque aggregation.
Fig 2: Dual-pathway pharmacological activation and target engagement mechanisms.
Analytical Characterization Standards
To ensure scientific integrity, any synthesized or procured batch of this compound must be validated against the following analytical benchmarks:
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1 H NMR (400 MHz, CDCl3 ): Look for the characteristic downfield pyridine doublets at ~8.75 ppm (2H, α to N) and ~8.05 ppm (2H, β to N). The quinoline core will show an AB system for H-3 and H-4 at ~7.90 ppm and ~8.50 ppm. Crucially, the two methoxy groups must appear as sharp singlets integrating to 3H each at ~4.05 ppm (C8-OMe) and ~3.95 ppm (C5-OMe).
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LC-MS (ESI+): The compound must exhibit a clean [M+H]+ molecular ion peak at m/z 267.1.
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HPLC: Purity should be assessed at λ = 254 nm using a reverse-phase C18 column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes). The compound typically elutes as a sharp, symmetrical peak due to the basicity of the nitrogens being protonated by TFA, preventing peak tailing.
References
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Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]
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Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013, 7, 1157–1178. URL:[Link]
